6-fluoro-8aH-phthalazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |
InChI Key |
NFWSSKHWYBKJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=NC(=O)C21)F |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies for 6 Fluoro 8ah Phthalazin 1 One
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to determining the chemical structure and properties of molecules. However, for 6-fluoro-8aH-phthalazin-1-one, specific experimental data is sparse.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. An FTIR spectrum for 6-fluoro-1(2H)-phthalazinone is noted as existing in the SpectraBase database, where the sample was prepared as a Potassium Bromide (KBr) wafer. However, the specific absorption bands (in cm⁻¹) and their corresponding vibrational modes (e.g., N-H stretch, C=O stretch, C-F stretch, aromatic C-H bending) are not provided in the available data. Without this primary data, a detailed analysis and interpretation of its infrared spectrum cannot be conducted.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, detecting molecular vibrations that cause a change in polarizability. A thorough search of the scientific literature did not yield any specific Raman spectroscopic data for this compound. Therefore, characteristic Raman shifts and their assignments for this compound cannot be reported at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, this would involve analyzing the chemical shifts, coupling constants, and multiplicities of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. Despite the importance of this technique, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound could not be located in the reviewed literature. Consequently, data tables for chemical shifts and coupling constants cannot be generated.
Mass Spectrometry (MS and HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.
The theoretical exact mass of this compound has been calculated, which is a critical piece of HRMS data.
| Parameter | Value |
| Molecular Formula | C₈H₅FN₂O |
| Exact Mass | 164.03859 g/mol |
This data is based on the elemental composition and isotopic masses.
However, experimental data from standard mass spectrometry (MS), which would detail the fragmentation pattern of the molecule upon ionization, is not available. This information is crucial for confirming the structure and understanding the stability of different parts of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugation and chromophores. No experimental data regarding the UV-Vis absorption maxima (λmax) for this compound in various solvents could be found in the public domain.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and crystal packing information. The scientific literature search did not uncover any studies on the crystal structure of this compound. Therefore, details about its crystal system, space group, and unit cell dimensions are unknown.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula (C₈H₅FN₂O). The congruence of experimental and theoretical values serves as a primary confirmation of the compound's empirical formula and, by extension, its molecular formula.
For this compound, the analysis would typically focus on carbon (C), hydrogen (H), and nitrogen (N). Due to the presence of fluorine (F), a separate analysis for this halogen would also be conducted. The expected theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound.
Theoretical Elemental Composition of this compound
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 58.54 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.07 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 11.58 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.07 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.75 |
| Total | 164.139 | 100.00 |
Note: The data in this table is theoretical and calculated based on the molecular formula of this compound.
In a typical experimental workflow, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively analyzed to determine the percentages of C, H, and N. Fluorine content is often determined by methods such as ion-selective electrode analysis after appropriate sample preparation. The experimentally determined percentages are then compared to the theoretical values. A close correlation, typically within ±0.4%, is considered a strong indicator of the compound's purity and correct elemental composition.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For the assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.
HPLC is a powerful technique for the analysis of non-volatile or thermally unstable compounds. It is widely used to determine the purity of a sample and to quantify the amount of the main component and any impurities present. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time of the compound is a key parameter for its identification.
Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Note: The data in this table represents a hypothetical set of starting parameters for method development and would require optimization.
The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase, which can be a solid or a liquid coated on a solid support.
For this compound, which has a moderate molecular weight, GC analysis would be feasible if the compound is sufficiently volatile and thermally stable. A high-temperature capillary column would likely be used.
Hypothetical GC Method Parameters for this compound
| Parameter | Condition |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
Note: The data in this table represents a hypothetical set of starting parameters for method development and would require optimization.
Similar to HPLC, the purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of any residual solvents or volatile by-products from the synthesis would also be detected by this method.
Computational and Theoretical Investigations of 6 Fluoro 8ah Phthalazin 1 One
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels within a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational for these analyses.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and geometric structures of molecules. nih.gov DFT calculations can accurately predict molecular geometries, which can then be compared with experimental data if available. researchgate.net For 6-fluoro-8aH-phthalazin-1-one, DFT would be used to determine key structural parameters and to analyze the electronic properties that govern its reactivity.
The electronic structure analysis involves mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface is a key output, visualizing the charge distribution and predicting sites for intermolecular interactions. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, quantify the molecule's reaction tendencies. Time-dependent DFT (TD-DFT) can further be used to simulate and interpret electronic absorption spectra. nih.gov
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -588 Hartree | Indicates the overall stability of the molecule's electronic ground state. |
| Dipole Moment | 3.45 Debye | Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces. |
| Mulliken Charge on Fluorine (F) | -0.38 e | Shows the partial negative charge on the fluorine atom due to its high electronegativity. |
| Mulliken Charge on Carbonyl Oxygen (O) | -0.55 e | Indicates a high partial negative charge, making it a likely site for hydrogen bonding. |
The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu While modern studies often favor DFT for its inclusion of electron correlation, HF theory remains crucial for providing a qualitative understanding of molecular orbitals (MOs). gatech.edulibretexts.org It serves as a starting point for more advanced methods that build upon its framework.
An HF analysis of this compound would involve calculating the set of molecular orbitals and their corresponding energy levels. core.ac.uk This provides a clear picture of how atomic orbitals combine to form the bonding, non-bonding, and anti-bonding MOs of the molecule. The shape, symmetry, and energy of these orbitals are fundamental to understanding the molecule's chemical bonding and electronic transitions.
| Molecular Orbital | Energy (eV) | Character |
|---|---|---|
| LUMO+1 | +1.15 | Antibonding (π) |
| LUMO (Lowest Unoccupied MO) | +0.25 | Antibonding (π) |
| HOMO (Highest Occupied MO) | -6.75 | Non-bonding (n) / Bonding (π) |
| HOMO-1 | -7.80 | Bonding (π) |
| HOMO-2 | -9.10 | Bonding (σ) |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. schrodinger.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's stability and reactivity. schrodinger.comscience.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates that the molecule is more reactive. science.gov This energy gap can also be related to the wavelengths of light the molecule absorbs, providing a link between computational results and experimental UV-Vis spectroscopy. schrodinger.com
| Parameter | Definition | Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.75 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.25 eV |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 7.00 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 3.50 eV |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | 1.39 eV |
Molecular Mechanics and Dynamics Simulations
While quantum methods focus on electron distribution, molecular mechanics and dynamics simulations are used to study the behavior of the molecule as a whole, including its conformational preferences and movements over time.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. dalalinstitute.com For this compound, which contains a non-aromatic, saturated ring, different puckered conformations such as chair, boat, or twist-boat are possible. Furthermore, the fluorine substituent at the 6-position can exist in either an axial or equatorial position relative to the ring. researchgate.net
Computational methods are used to calculate the potential energy of these different conformers. By identifying the structures with the lowest energy, the most stable and thus most populated conformations at equilibrium can be determined. This analysis is critical as the biological activity and physical properties of a molecule are often dictated by its preferred 3D shape.
| Conformer | Fluorine Position | Relative Energy (kcal/mol) | Key Dihedral Angle (Illustrative) |
|---|---|---|---|
| Chair | Equatorial | 0.00 (Most Stable) | C5-C6-C7-C8 = -55.2° |
| Chair | Axial | +0.45 | C5-C6-C7-C8 = -54.8° |
| Twist-Boat | - | +5.80 | C5-C6-C7-C8 = +33.1° |
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule by simulating the motions of its atoms over time. rsc.org An MD simulation solves Newton's equations of motion for the system, revealing how the molecule vibrates, rotates, and undergoes conformational transitions. analis.com.my
For this compound, an MD simulation could be performed in a simulated solvent (e.g., water) to observe its behavior in a more realistic environment. This would allow for the study of its flexibility, the stability of its hydrogen bonds with solvent molecules, and the time scale of conformational changes. Such simulations are invaluable for understanding how the molecule behaves in a biological or solution-phase context.
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | Set of parameters to describe potential energy | COMPASS or AMBER |
| Ensemble | Thermodynamic conditions being simulated | NPT (Isothermal-Isobaric) |
| Temperature | System temperature | 298 K (25 °C) |
| Pressure | System pressure | 1 atm |
| Simulation Time | Total duration of the simulation | 100 ns (nanoseconds) |
| Time Step | Time interval between simulation steps | 1 fs (femtosecond) |
Molecular Docking Studies and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is frequently used to understand how a ligand, such as a phthalazinone derivative, might interact with a biological target, typically a protein. Such studies are fundamental in rational drug design, helping to elucidate structure-activity relationships (SAR). nih.govrsc.org
Molecular docking simulations are instrumental in predicting the binding affinity of ligands to their target proteins, often expressed as a binding score or estimated binding energy (e.g., in kcal/mol). While specific studies on this compound are not detailed in the reviewed literature, extensive research on related phthalazinone derivatives demonstrates their potential to bind to various biological targets. These studies provide a strong basis for predicting the likely targets and binding strengths for fluorinated analogues.
For instance, various phthalazinone derivatives have been evaluated as inhibitors of enzymes like cholinesterases (AChE and BuChE), serine hydroxymethyltransferase 2 (SHMT2), mitogen-activated protein kinase (MAPK), and topoisomerase II (Topo II). nih.govrsc.orgnih.gov The inhibitory activity, often reported as IC50 values, correlates with the predicted binding affinities from docking studies. For example, certain pyran-linked phthalazinone-pyrazole hybrids have shown anticancer activity with IC50 values in the micromolar range (9.8–41.6 µM) against lung and cervical carcinoma cell lines, with their binding affinity to the SHMT2 protein being explored through molecular modeling. nih.gov Similarly, oxadiazol-phthalazinone derivatives have demonstrated significant anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with docking studies confirming their potential to inhibit MAPK and Topo II. nih.gov
Table 1: Examples of Biological Targets and Activities of Phthalazinone Derivatives This table is interactive. Click on headers to sort.
| Derivative Class | Biological Target | Investigated Activity | Reported IC50 Values (µM) |
|---|---|---|---|
| Phthalazinone-Donepezil Analogues | Acetylcholinesterase (AChE) | Cholinesterase Inhibition | Low micromolar to submicromolar |
| Pyran-linked Phthalazinone-Pyrazole | Serine Hydroxymethyltransferase 2 (SHMT2) | Anticancer (Lung, Cervical) | 9.8 - 41.6 |
| Oxadiazol-Phthalazinone | MAPK, Topoisomerase II | Anticancer (Liver, Breast) | 5.5 - 15 |
Note: The data presented are for various derivatives of the phthalazin-1-one scaffold and serve as a predictive basis for this compound.
A primary outcome of molecular docking is the detailed visualization of the protein-ligand interaction, which allows for the identification of the specific amino acid residues that form the binding pocket. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces, are critical for stabilizing the ligand within the active site of the protein. arxiv.org
In studies of phthalazinone derivatives as cholinesterase inhibitors, docking simulations revealed that the most active compounds recognize the same binding site as the drug donepezil, forming a similar network of interactions. rsc.org For pyran-linked phthalazinone-pyrazole hybrids targeting the SHMT2 protein, modeling studies have also been performed to identify these crucial interactions. nih.gov Similarly, for oxadiazol-phthalazinone derivatives, docking studies helped to confirm that their anticancer effects were related to their ability to bind to and inhibit MAPK and Topo II. nih.gov The identification of these binding modes and key residues is essential for optimizing lead compounds to enhance their potency and selectivity. nih.gov
Chemoinformatic Approaches and Virtual Screening
Chemoinformatics combines computational methods to analyze large datasets of chemical compounds. In drug discovery, it is used for virtual screening of compound libraries to identify potential drug candidates and to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity.
For novel phthalazinone derivatives, chemoinformatic tools like the Swiss-ADME and ProTox web servers have been used to predict their drug-likeness and toxicity profiles. nih.govnih.gov Such analyses are crucial in the early stages of drug development to filter out compounds with unfavorable properties, thereby reducing the time and cost of research. Virtual screening, often coupled with molecular docking, allows for the rapid assessment of large libraries of potential phthalazinone derivatives against a specific biological target, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic properties of molecules. rsc.org These theoretical calculations can provide valuable information that aids in the structural elucidation and characterization of novel compounds like this compound.
DFT can be used to simulate various types of spectra, including Infrared (IR) and Nuclear Magnetic Resonance (NMR). dtic.mildtic.mil For IR spectra, calculations can predict the vibrational frequencies and intensities of different functional groups within the molecule. mdpi.com This is achieved by first finding the energy-minimized molecular geometry and then calculating the ground-state oscillation frequencies. dtic.mildtic.mil
For NMR spectra, quantum-chemical calculations can predict the chemical shifts (δ) of different nuclei, such as ¹H, ¹³C, and ¹⁹F. nih.govbohrium.com The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for studying molecular interactions. nih.gov However, predicting these shifts is challenging due to the high electron density of the fluorine atom. nih.gov Advanced computational methods, sometimes combining quantum mechanics and molecular mechanics (QM/MM), are employed to achieve accurate predictions that can help confirm the structure and understand the electronic environment of the fluorine atom within the molecule. nih.govresearchgate.net
Table 2: Illustrative Example of Theoretically Predicted Spectroscopic Data This table presents hypothetical data to illustrate the output of computational predictions for this compound.
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹⁹F Chemical Shift (ppm) | -115.0 to -125.0 | DFT (ωB97XD/aug-cc-pvdz) |
| ¹³C Chemical Shift (C=O) (ppm) | 160 - 170 | DFT/GIAO |
| IR Frequency (C=O stretch) (cm⁻¹) | 1650 - 1680 | DFT (B3LYP/6-311++G) |
Investigation of Biological Activity and Pharmacological Target Modulation in Vitro and Preclinical Focus
Enzyme Inhibition Studies
Phthalazinone-based compounds have been extensively studied as inhibitors of several key enzymes implicated in cancer and other diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The phthalazinone core is a foundational structure for numerous potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. nih.gov Inhibition of PARP is a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Several studies have reported the synthesis of novel phthalazinone derivatives with significant PARP-1 inhibitory activity. For instance, one series of compounds produced a lead, B16 , which displayed a half-maximal inhibitory concentration (IC50) of 7.8 nM against PARP-1. tandfonline.com Another study identified compound 11c as a potent PARP-1 inhibitor with an IC50 value of 97 nM, which is more potent than the established PARP inhibitor Olaparib (IC50 = 139 nM) in the same assay. researchgate.net Further research has yielded even more potent inhibitors, with compounds like DLC-1 and others in its series showing IC50 values of less than 0.2 nM. nih.gov Similarly, other designed derivatives have demonstrated strong PARP-1 inhibition, with compounds 6 and 7 showing IC50 values of 3.5 nM and 2.4 nM, respectively. researchgate.net Another synthesized compound, 23 , also showed potent inhibition with an IC50 of 3.24 nM against the PARP1 enzyme. jst.go.jp
| Compound/Series | Target Enzyme | IC50 Value (nM) | Reference |
| B16 | PARP-1 | 7.8 | tandfonline.com |
| 11c | PARP-1 | 97 | researchgate.net |
| DLC-1-6 | PARP-1 | <0.2 | nih.gov |
| 8a | PARP-1 | 2.31 | dntb.gov.ua |
| 5 | PARP-1 | 3.05 | dntb.gov.ua |
| Olaparib | PARP-1 | 4.40 | dntb.gov.ua |
| 6 | PARP-1 | 3.5 | researchgate.net |
| 7 | PARP-1 | 2.4 | researchgate.net |
| 23 | PARP-1 | 3.24 | jst.go.jp |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Phthalazinone derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov
Vatalanib, a well-known phthalazine-based kinase inhibitor, targets both VEGFR-1 and VEGFR-2 with IC50 values of 380 nM and 20 nM, respectively. nih.gov More recent research has led to the discovery of novel phthalazine (B143731) derivatives with strong VEGFR-2 inhibitory activity. A study identified compounds 2g and 4a as the most potent derivatives, inhibiting VEGFR-2 with IC50 values of 0.148 µM and 0.196 µM. nih.gov Other compounds from the same study, including 3a , 5b , and 5a , also showed good activity. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Vatalanib (PTK787) | VEGFR-2 | 0.020 | nih.gov |
| 2g | VEGFR-2 | 0.148 | nih.gov |
| 4a | VEGFR-2 | 0.196 | nih.gov |
| 5b | VEGFR-2 | 0.331 | nih.gov |
| 3a | VEGFR-2 | 0.375 | nih.gov |
| 5a | VEGFR-2 | 0.548 | nih.gov |
| 3c | VEGFR-2 | 0.892 | nih.gov |
Other Enzyme Targets (e.g., Aldose Reductase, Phosphodiesterase, Aurora Kinase)
The versatility of the phthalazinone scaffold allows for its application in targeting a range of other enzymes.
Aurora Kinase: Aurora kinases are serine/threonine kinases that are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. researchgate.net Phthalazinone pyrazoles have been identified as a novel class of potent and selective Aurora-A kinase inhibitors. researchgate.netacs.org One such compound, referred to as PHT or compound #16 , was developed as a specific inhibitor of Aurora kinase A, with a reported selectivity of over 1000-fold compared to Aurora-B. mdpi.com
Aldose Reductase: Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase. nih.gov This enzyme is involved in the polyol pathway, which is implicated in diabetic complications. nih.govfrontiersin.org Phthalazinone derivatives continue to be investigated as potential inhibitors of both aldose reductase and sorbitol dehydrogenase. researchgate.net
Phosphodiesterase (PDE): Certain phthalazinone derivatives, such as MY5445, are known to be selective inhibitors of cGMP-inhibited phosphodiesterase (PDE). nih.gov More recent studies have explored tetrahydrophthalazinone derivatives like NPD-008 as inhibitors of phosphodiesterases in pathogenic protozoa, demonstrating the broad applicability of this chemical class. nih.govnih.govasm.orgasm.org
Antiproliferative Activity in Cellular Assays
Consistent with their enzyme-inhibiting properties, phthalazinone derivatives exhibit significant antiproliferative activity across a variety of cancer cell lines.
Cytotoxicity against Various Cancer Cell Lines (e.g., Lung, Colon, Breast, Renal)
The cytotoxic effects of phthalazinone compounds have been demonstrated in numerous preclinical studies. For example, a series of oxadiazol-phthalazinone derivatives showed promising selective activity against human liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values ranging from 5.5 to 15 µM, while being less harmful to normal fibroblasts. nih.gov
In another study, compound DLC-1 showed potent and varied activity across several breast cancer cell lines, with an IC50 of 0.08 µM in the BRCA1-mutant MDA-MB-436 line, 1.01 µM in MCF-7 cells, and 26.39 µM in MDA-MB-231 cells. nih.gov Another derivative, 12d , exhibited strong cytotoxicity against breast cancer lines MCF-7 (IC50 = 1.9 µM) and MDA-MB-231 (IC50 = 0.57 µM). nih.gov Furthermore, compounds 7c and 8b were particularly effective against the colon cancer cell line HCT-116, with IC50 values of 1.36 µM and 2.34 µM, respectively. acs.orgresearchgate.net
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DLC-1 | MDA-MB-436 | Breast (BRCA1-mutant) | 0.08 | nih.gov |
| 12d | MDA-MB-231 | Breast | 0.57 | nih.gov |
| DLC-1 | MCF-7 | Breast | 1.01 | nih.gov |
| 7c | HCT-116 | Colon | 1.36 | acs.orgresearchgate.net |
| 12d | MCF-7 | Breast | 1.9 | nih.gov |
| 8b | HCT-116 | Colon | 2.34 | acs.orgresearchgate.net |
| Compound 1 | HepG2 | Liver | 5.5 - 15 | nih.gov |
| 7c | MDA-MB-231 | Breast | 7.67 | nih.gov |
| 8b | MDA-MB-231 | Breast | 16.03 | acs.org |
| DLC-1 | MDA-MB-231 | Breast | 26.39 | nih.gov |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)
The antiproliferative effects of phthalazinone derivatives are often mediated by the induction of apoptosis, or programmed cell death. Several studies have confirmed this mechanism of action.
Treatment of the MDA-MB-231 breast cancer cell line with compound 12d led to a significant increase in cell death, with the total apoptotic cell population rising to 42.5% compared to 0.66% in control cells. nih.gov This represents a 64.4-fold induction of apoptosis. nih.gov Similarly, another study found that compound DLC-1 induced apoptosis in MDA-MB-231 cells in a dose-dependent manner and caused cell cycle arrest in the G1 phase. nih.gov
In breast cancer cell lines MCF-7 and MDA-MB-231, certain parent phthalazine derivatives (H1-2 ) and their metal complexes were shown to be active inducers of apoptosis. waocp.orgnih.gov One compound, H-5 , resulted in 40% apoptosis in the more sensitive MDA-MB-231 cell line. waocp.orgnih.gov The pro-apoptotic activity of some derivatives has also been linked to the elevation in the expression of the tumor suppressor p53 and caspase 3. nih.gov
Antimicrobial Spectrum of Activity
Phthalazinone derivatives have been widely explored for their potential to combat microbial infections, exhibiting activity against bacteria, fungi, and viruses.
Numerous studies have reported the synthesis of novel phthalazinone derivatives with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netglobalresearchonline.net For instance, certain 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives have been tested against Bacillus subtilis, Pseudomonas aeruginosa, and other strains. researchgate.net The mechanism of action for some related compounds has been explored through molecular docking simulations, which suggest that they may act as inhibitors of enzymes crucial for bacterial survival, such as Enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis. researchgate.net The antibacterial potency is highly dependent on the nature and position of substituents on the phthalazinone core.
| Compound Type | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| Phthalazinone Derivatives | Klebsiella pneumoniae | MIC of 1.95 µg/mL | researchgate.net |
| 6H-1,2-oxazin-6-ones | MRSA (ATCC 43300) | MIC values from 3.125 to 200 μg mL⁻¹ | researchgate.net |
| 6H-1,2-oxazin-6-ones | E. coli (ATCC 25922) | MIC values from 3.125 to 200 μg mL⁻¹ | researchgate.net |
| 1-Fluorobenzoyl-4-aryl thiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values from 7.82 to 31.25 μg/mL | nih.gov |
The antifungal potential of the phthalazinone class is significant, with compounds showing direct antifungal action and, notably, the ability to enhance the efficacy of existing antifungal drugs. nih.gov Research has identified phthalazinone derivatives that exhibit remarkable activity against pathogenic yeasts and filamentous fungi, including dermatophytes and Cryptococcus neoformans. nih.gov
A key finding is the synergistic effect of certain phthalazinones with azole antifungals like fluconazole. nih.gov These compounds act as potent enhancers of fluconazole's activity against Candida albicans, including fluconazole-resistant clinical isolates. One bromophenyl phthalazinone analogue was found to be particularly potent, with an EC50 of 1 nM when combined with fluconazole. nih.gov This suggests that the phthalazinone scaffold is a competent core for developing agents that can overcome antifungal resistance. nih.gov
| Compound | Fungal Strain | Activity/Result | Reference |
|---|---|---|---|
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes & Cryptococcus neoformans | Remarkable antifungal activity | nih.gov |
| Bromophenyl phthalazinone 24 | Candida albicans (with fluconazole) | EC₅₀ of 1 nM | nih.gov |
| Phthalazinone 1 | Fluconazole-resistant C. albicans (HLY4123) | EC₅₀ of 0.015 µM (with fluconazole) | nih.gov |
| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | C. albicans & A. fumigatus | Activity comparable to amphotericin B | ekb.eg |
The phthalazinone core has served as a foundation for the development of potent antiviral agents. A notable success in this area is the discovery of phthalazinone derivatives as inhibitors of the Dengue Virus (DENV). nih.gov Through cell-based screening, a derivative, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, was identified as a potent DENV-2 inhibitor with an IC50 value of 0.64 μM. nih.gov Subsequent optimization led to compounds with even greater potency, displaying IC50 values against DENV-2 RNA replication as low as 0.13 μM. nih.gov
More recently, phthalazinone derivatives were identified as potent inhibitors of Rabies Virus (RABV) infection. nih.gov These compounds were shown to act directly on the viral replication complex, demonstrating a strong inhibition of lyssavirus infection in vitro and delaying the onset of clinical signs in animal models. nih.gov
Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antimicrobial agents. mdpi.com While research specifically detailing the anti-biofilm activity of 6-fluoro-8aH-phthalazin-1-one is not prominent, related heterocyclic structures have shown promise. For example, certain synthesized hexahydroquinazoline fused pyrazolo[3,4‐b]pyridine derivatives have demonstrated broad‐spectrum anti‐biofilm activity against both Gram-positive and negative bacterial strains. researchgate.net This suggests that the broader class of nitrogen-containing heterocycles, including phthalazinones, may be a fruitful area for the discovery of new anti-biofilm agents.
Anti-inflammatory Investigations (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
The role of phthalazinone derivatives as anti-inflammatory agents has been extensively studied, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX-2 isoform is inducible during inflammation and is a key target for anti-inflammatory drugs, as selective inhibition of COX-2 over COX-1 can reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govmdpi.com
Several series of novel phthalazinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov For example, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives demonstrated significant anti-inflammatory activity compared to the standard drug celecoxib (B62257). nih.gov Certain compounds from this series were highly potent inhibitors of COX-2 while being inactive against COX-1, and they also showed a better gastric safety profile than celecoxib in preclinical models. nih.gov Fluorine substitution has also been used to enhance the COX-2 inhibitory effects of related compounds. frontiersin.org
| Compound Series | Target | Result | Reference |
|---|---|---|---|
| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives (Compounds 4, 5, 8b) | COX-1 / COX-2 | Potent and selective COX-2 inhibitors; inactive against COX-1. | nih.gov |
| Phthalazinone derivatives (Compounds 2b, 2i) | Inflammation (Carrageenan-induced rat paw edema) | Significant anti-inflammatory activity comparable to etoricoxib. | nih.gov |
| Fluoro-2-Methoxyrutaecarpine (F-RUT) | COX-2 | At 20 μM, produced a 20% reduction in COX-2 activity. | frontiersin.org |
Exploration of Other Biological Targets (e.g., Serotonin (B10506) Receptors, Ion Channels)
Beyond antimicrobial and anti-inflammatory activities, the versatile phthalazinone scaffold has been shown to interact with a variety of other biological targets. researchgate.net This chemical class has been developed into ligands for G protein-coupled receptors (GPCRs), ion channels, and other important cellular proteins.
Specifically, phthalazinone derivatives have been designed and synthesized as promising α-adrenoceptor antagonists. nih.gov Additionally, the potential for these compounds to act as ligands at dopamine (B1211576) and serotonin receptors has been noted. researchgate.net Serotonin (5-HT) receptors, which include both GPCRs and ligand-gated ion channels, are critical targets in neuroscience, and novel ligands are of high interest for treating various CNS disorders. mdpi.com While specific studies on this compound are not available, related triazine derivatives have been developed as potent and selective ligands for the serotonin 5-HT6 receptor, a promising therapeutic target for Alzheimer's disease. mdpi.com Other research has produced phthalazinone derivatives that function as androgen receptor antagonists, indicating their potential in treating conditions like prostate cancer. nih.gov
Mechanistic Studies of Biological Interactions (e.g., target validation, signaling pathways)
Currently, there is a notable absence of published research focusing on the specific biological targets and signaling pathways modulated by this compound. General studies on related phthalazinone compounds have identified several potential mechanisms of action, which could offer hypothetical avenues of investigation for the 6-fluoro derivative.
For instance, certain phthalazinone derivatives have been shown to exert their effects through the inhibition of specific enzymes or by modulating protein-protein interactions. For example, some analogs have been investigated as inhibitors of DNA methyltransferase 3A (DNMT3A), a key enzyme in epigenetic regulation, where they exhibit a mixed-type inhibition mechanism. Other derivatives have been designed to target interleukin-15 (IL-15), a cytokine involved in immune responses, thereby interfering with its downstream signaling. Furthermore, the vascular endothelial growth factor receptor 2 (VEGFR2) has been identified as a target for some phthalazinones, leading to the induction of apoptosis in cancer cells.
It is important to emphasize that these findings pertain to other phthalazinone analogs and cannot be directly extrapolated to this compound without experimental validation. The introduction of a fluorine atom at the 6-position could significantly alter the compound's electronic properties, conformation, and ability to interact with biological targets, potentially leading to a unique mechanistic profile.
To elucidate the mechanism of action of this compound, a series of in vitro and preclinical studies would be necessary. These would typically involve:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein(s) that this compound binds to. Subsequent validation studies would confirm whether modulating this target recapitulates the compound's biological effects.
Signaling Pathway Analysis: Employing methods like Western blotting, reporter gene assays, and phosphoproteomics to determine the downstream signaling cascades affected by the compound's interaction with its target. This would reveal how the initial binding event is translated into a cellular response.
Without such dedicated research, any discussion on the mechanistic studies of this compound remains speculative. The scientific community awaits future investigations that may shed light on the specific biological activities and therapeutic potential of this particular fluorinated phthalazinone.
Structure Activity Relationship Sar Elucidation and Molecular Design Principles for Fluorinated Phthalazinones
Role of Fluorine Atom Position and Substitution Pattern in SAR
The fluorine atom is the most electronegative element, and its incorporation into the phthalazinone structure has profound effects on the molecule's electronic properties. nih.gov The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring system. researchgate.net This modulation of the electronic landscape can influence several key molecular interactions:
Dipole Moment: The polarized C-F bond can alter the molecule's dipole moment, which can affect its solubility, membrane permeability, and binding orientation within a biological target. nih.gov
Aromatic Interactions: Fluorination can change the nature of aromatic (π-π) stacking interactions. Perfluorinated aromatic groups, for instance, tend to adopt partially stacked orientations, a behavior driven by electrostatic interactions between the electron-poor fluorinated ring and other aromatic systems. rsc.org
Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond donor, the fluorine atom can act as a hydrogen bond acceptor. nih.gov This capability can introduce new, favorable interactions with amino acid residues in a protein's active site.
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this process, thereby increasing the drug's half-life and bioavailability. mdpi.com
The electronic and conformational changes induced by fluorine substitution directly impact how a fluorinated phthalazinone derivative interacts with its biological targets, such as receptors and enzymes.
For receptor binding , the altered electronic distribution can enhance the affinity for specific pockets. Hydrophobic fluorine groups are often attracted to hydrophobic amino acids like leucine (B10760876) and phenylalanine within a receptor. mdpi.com Furthermore, the ability of fluorine to act as a hydrogen bond acceptor can provide an additional anchor point, stabilizing the drug-receptor complex. nih.gov Conversely, substituting a hydroxyl group, which can both donate and accept hydrogen bonds, with a fluorine atom, which can only accept, can sometimes have a detrimental effect on binding if hydrogen bond donation is critical. nih.gov
In enzyme catalysis , fluorine's influence is multifaceted. The inductive effects of fluorine can activate adjacent carbonyl groups toward nucleophilic attack, a key step in many enzymatic reactions. nih.gov Fluorinated compounds can also serve as mechanism-based inhibitors or modulate the pKa of nearby functional groups to enhance binding affinity. mdpi.comnih.gov The strategic placement of fluorine can block metabolic oxidation, preventing the inactivation of the drug by metabolic enzymes. mdpi.com For example, fluorinase, an enzyme that catalyzes the formation of a C-F bond, demonstrates the unique ways biology can interact with fluorine, suggesting that enzymes can be highly sensitive to the presence and position of this halogen. nih.govst-andrews.ac.uk
Impact of Substitutions on the Phthalazinone Ring System
The phthalazinone core is a versatile scaffold that allows for substitutions at various positions, significantly influencing the compound's biological activity. nih.gov Studies on different phthalazinone derivatives reveal that modifications to the heterocyclic ring system are crucial for tuning their pharmacological effects. For instance, in the development of anticancer agents targeting VEGFR-2, the introduction of a 4-chloro group to the phthalazinone core led to a favorable increase in inhibitory activity compared to unsubstituted or 4-methyl derivatives, which was attributed to the enhanced lipophilicity of the chloro group. nih.gov
Similarly, research into phthalazinone-dithiocarbamate hybrids as potential anticancer agents showed that the location of the substituent was critical. The position of the dithiocarbamate (B8719985) moiety, whether at the N2 or C4 position of the phthalazinone core, resulted in significant differences in activity and selectivity against various cancer cell lines. nih.gov This highlights that not only the nature of the substituent but also its point of attachment to the phthalazinone ring system is a key factor in molecular design.
The following table summarizes the impact of various substitutions on the activity of phthalazinone derivatives based on reported studies.
| Substitution Position | Substituent Group | Observed Effect on Biological Activity | Target/Assay |
| C4 | 4-Chloro | Increased inhibitory activity | VEGFR-2 Inhibition |
| C4 | 4-Methyl | Lower activity compared to 4-Chloro | VEGFR-2 Inhibition |
| N2 | Dithiocarbamate | Active against A-2780 and MCF-7 cancer cell lines | Anticancer |
| C4 | Dithiocarbamate | Selective activity toward NCI-H460 cancer cell line | Anticancer |
| C4 | Amino/Polyamino | Potential anticancer activity | Cytotoxicity in HT-29 and PC-3 cell lines |
This table is generated based on findings from references nih.govnih.govbeilstein-journals.org.
Effect of Side Chain Length and Chemical Nature on Activity Profiles
In a series of phthalazinone-dithiocarbamate hybrids, replacing a benzyl (B1604629) moiety with a smaller propargyl group on the side chain significantly improved the antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This suggests that steric bulk and the electronic nature of the side chain are critical for optimal interaction with the target.
Studies on poly(phthalazinone ether ketone)s (PPEKs) demonstrated that the introduction of bulky side-groups like methyl or phenyl onto the phthalazinone moiety enhanced the free volume of the molecule. nih.govresearchgate.net This modification reduced the entanglement between polymer chains, which in turn lowered the melting viscosity and improved processability, while maintaining good mechanical properties. nih.govresearchgate.net Although this example is from materials science, it illustrates the profound impact of side-chain substitution on the macroscopic properties of phthalazinone-containing molecules, a principle that also applies to drug-receptor interactions.
The table below illustrates how different side chains can modulate the activity of phthalazinone derivatives.
| Compound Series | Side Chain at N2 | Change in Side Chain | Effect on Activity |
| Dithiocarbamate Hybrids | Benzyl | Replaced by Propargyl | Significantly improved antiproliferative activity against MCF-7 cells |
| Dipeptide Derivatives | Propanoyl amino alkanoates | Elongation to dipeptide | Potent cytotoxicity (IC50 = 0.32 μM) |
| Hydrazone Derivatives | Propanoyl amino alkanoates | Condensation with aldehydes | Potent cytotoxicity (IC50 = 0.64 μM) |
Identification of Pharmacophoric Features
The phthalazinone ring system is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. nih.govnih.govresearchgate.net A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target.
For phthalazinone derivatives, key pharmacophoric features often include:
The Heterocyclic Core: The rigid, bicyclic phthalazinone structure serves as the fundamental scaffold, correctly orienting the various substituents for interaction with the target.
Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atoms of the phthalazinone ring can act as hydrogen bond acceptors, forming crucial interactions with biological targets.
Substituent Positions: The N2 and C4 positions have been identified as key points for substitution to modulate activity and selectivity. nih.gov For example, in PARP inhibitors like Olaparib, the C4 position bears a substituted phenyl ring, while the N2 position is attached to a piperazine-containing side chain, both of which are critical for its potent inhibitory activity. nih.gov
Aromatic/Hydrophobic Regions: Substituents, such as the benzyl group at C4 in some series or various aryl groups in others, provide necessary hydrophobic interactions within the binding pocket of the target protein. nih.govresearchgate.net
Computational SAR Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of phthalazinone derivatives and guiding the design of new compounds. longdom.orglongdom.org
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of phthalazinone-based PARP-1 inhibitors, a QSAR model was developed using descriptors related to the molecules' 2D and 3D properties. longdom.orglongdom.org Such models can predict the activity of novel, unsynthesized phthalazinone derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. longdom.org
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.govrsc.org For phthalazinone-based cholinesterase inhibitors, docking studies suggested that the most active compounds bind to the same site as the known drug donepezil, and the simulations helped to rationalize the observed SAR. rsc.org Similarly, docking of phthalazinone derivatives into the PARP active site has been used to support experimental findings and explain why certain substitutions lead to higher activity. researchgate.net These computational approaches provide valuable insights at the atomic level, complementing experimental data and facilitating a more rational approach to drug design.
Advanced Applications and Future Research Directions
Development of Next-Generation Fluorinated Phthalazinone Analogs
The versatility of the phthalazinone scaffold has spurred the development of novel analogs with enhanced therapeutic potential. nih.gov The strategic incorporation of fluorine is a key strategy in designing next-generation compounds, aiming to improve drug-like properties. mdpi.comdntb.gov.ua Research has focused on modifying the core structure to create derivatives that can interact with a wide range of biological targets, including enzymes and receptors involved in cancer, inflammation, and other diseases. nih.govresearchgate.net
One successful strategy involves the synthesis of 4-substituted phthalazinones, which have led to potent inhibitors of critical cellular enzymes. nih.gov For example, optimization of 4-benzyl-2H-phthalazin-1-ones resulted in compounds with low nanomolar activity as PARP-1 inhibitors and promising metabolic stability. researchgate.net The development of these next-generation analogs often involves creating extensive libraries of compounds with diverse substitutions to explore structure-activity relationships (SAR) thoroughly. nih.gov
| Analog Class | Target | Key Research Finding | Reference |
| 4-benzyl-2H-phthalazin-1-ones | PARP-1 | Optimization led to potent inhibitors with low nanomolar cellular activity and good metabolic stability. | researchgate.net |
| Pyran-linked phthalazinone-pyrazole hybrids | Anticancer (various) | Hybrids displayed IC50 values in the micromolar range against lung and cervical carcinoma cell lines. | researchgate.net |
| Phthalazinone-dithiocarbamate hybrids | Anticancer (various) | The position of the dithiocarbamate (B8719985) moiety significantly influenced activity and selectivity against different cancer cell lines. | nih.gov |
| 4-phenylphthalazin-1-ones | PARP-1 | Compound 11c emerged as a more potent PARP-1 inhibitor (IC50 = 97 nM) than the approved drug Olaparib (IC50 = 139 nM). | researchgate.net |
Given the multifactorial nature of complex diseases like cancer and Alzheimer's, the "one drug, one target" paradigm is being challenged. researchgate.net This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The phthalazinone scaffold is well-suited for this approach. researchgate.net
Researchers are designing phthalazinone-based compounds that can act as dual inhibitors of key signaling proteins. For instance, novel 1-phthalazinone derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two important targets in cancer therapy. nih.gov Another strategy is molecular hybridization, where the phthalazinone core is combined with other pharmacologically active moieties. nih.gov This approach has been used to create phthalazinone-dithiocarbamate hybrids and pyrazole-phthalazinone hybrids, which show promise as anticancer agents by potentially acting on multiple pathways. nih.govrsc.org The design of such multi-targeted agents may offer improved efficacy and a reduced likelihood of drug resistance.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The development of novel fluorinated phthalazinone analogs is increasingly benefiting from artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can accelerate and refine the drug design process by analyzing vast datasets to identify promising lead compounds and predict their properties. mdpi.compharmafocusamerica.com
AI and ML algorithms can be applied at various stages of designing phthalazinone derivatives:
High-Throughput Virtual Screening: ML models can rapidly screen large virtual libraries of potential phthalazinone analogs to prioritize candidates for synthesis and experimental testing, saving considerable time and resources. nih.govmednexus.org
De Novo Design: Generative AI models can propose entirely new phthalazinone-based chemical structures with desired properties, expanding the accessible chemical space for drug discovery. mdpi.com
Property Prediction: Supervised learning algorithms can be trained to predict the biological activity, potency, pharmacokinetics, and toxicity of new phthalazinone designs, allowing researchers to focus on candidates with the highest probability of success. mdpi.com
By integrating AI and ML, researchers can more efficiently navigate the complex chemical space of fluorinated phthalazinones to design next-generation analogs with optimized, multi-targeted profiles. nih.gov
Exploration of Non-Biological Applications (e.g., Materials Science, Luminescent Properties)
Beyond their therapeutic potential, phthalazinone derivatives are being explored for applications in materials science, particularly due to their luminescent properties. nih.gov Certain phthalazinones have been specifically designed as fluorescent probes for advanced biological imaging techniques. rsc.orgnih.gov
The design strategy for these optical probes involves the chemical modification of the phthalazinone core to enhance its photophysical properties. nih.gov This typically includes:
Using the phthalazinone system as a conjugated electron acceptor.
Coupling electron-donating aromatic groups (e.g., N,N-diethylaminophenyl, naphthyl) to the core.
Attaching an alkyl chain with various terminal groups to modulate solubility and cellular localization. nih.gov
These rationally designed fluorescent phthalazinone derivatives have demonstrated excellent performance in one- and two-photon fluorescence microscopy, enabling high-resolution imaging of cells and even mouse brain slices. nih.gov This highlights a promising non-biological application for this chemical class, contributing to the development of advanced tools for biomedical research.
| Compound Type | Application | Key Feature | Reference |
| Substituted Phthalazinones | Fluorescent Probes | Designed for one- and two-photon fluorescence microscopy imaging. | nih.gov |
| Phenelzine-derived Phthalazinones | Analytical Chemistry | Used as fluorescent derivatives for the sensitive and specific analysis of the drug phenelzine (B1198762) in urine. | rsc.org |
Methodological Advancements in Synthesis and Characterization
The exploration of fluorinated phthalazinones has been propelled by significant advancements in synthetic and characterization methodologies. nih.gov Traditional synthesis often involves the cyclocondensation of 2-acylbenzoic acids with hydrazines. longdom.orglongdom.org However, modern chemistry has introduced more efficient and versatile approaches.
Key methodological advancements include:
Multi-Component Reactions (MCRs): One-pot MCRs, such as the [3+2+1] three-component strategy, have emerged as highly efficient and environmentally friendly methods for producing highly functionalized phthalazinone derivatives. nih.govresearchgate.net
Catalytic C-H Functionalization: Advanced catalytic systems, such as Iridium(III) catalysts, enable the direct C-H cyclization of N-arylphthalazinones, providing rapid access to complex, tetracyclic phthalazine (B143731) derivatives in high yields. cornell.edu
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of biologically active phthalazinone derivatives. researchgate.net
Palladium-Catalyzed Coupling: Pd-catalyzed reactions are used for the efficient synthesis of substituted aminophthalazinones, allowing for the introduction of diverse functional groups at specific positions on the phthalazinone core. beilstein-journals.org
Characterization of these complex molecules relies on a suite of modern analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), which are essential for confirming the structures of the newly synthesized compounds. nih.govnih.gov
Contribution to Chemical Biology and Drug Discovery Pipeline (Preclinical Stage)
The phthalazin-1(2H)-one scaffold is a cornerstone in the drug discovery pipeline, serving as a "privileged" structure for developing new therapeutic agents. nih.govnih.gov Compounds based on this core, including fluorinated analogs, have demonstrated a wide spectrum of pharmacological activities, making them valuable tools for chemical biology and preclinical research. nih.gov
Phthalazinone derivatives are instrumental as chemical probes to investigate biological pathways. Their ability to potently and selectively inhibit key enzymes allows researchers to dissect complex cellular processes. For example, phthalazinone-based inhibitors of PARP, VEGFR-2, and various kinases are widely used to study their roles in DNA repair, angiogenesis, and cell signaling, respectively. nih.govnih.govnih.govnih.gov
Many phthalazinone analogs have progressed to the preclinical stage of the drug discovery pipeline. Research findings detail their efficacy in various in vitro and in vivo models:
Enzyme Inhibition: Numerous derivatives show potent inhibition of key enzymes with IC50 values in the nanomolar range. nih.govnih.gov
Cell-Based Assays: They exhibit significant cytotoxic activity against a variety of human cancer cell lines, including lung, colon, and pancreatic cancer cells. nih.govresearchgate.netnih.gov
Pharmacokinetic Studies: Preclinical evaluation of some candidates has provided initial data on their pharmacokinetic properties, although challenges such as insufficient oral exposure can arise, necessitating further optimization. nih.govtandfonline.com
The continuous development of novel phthalazinone derivatives provides a rich pipeline of compounds for investigating disease mechanisms and serves as a foundation for developing future medicines. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
